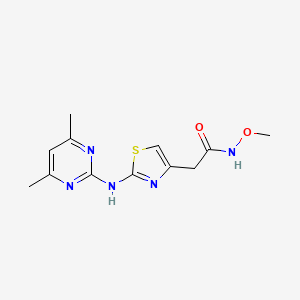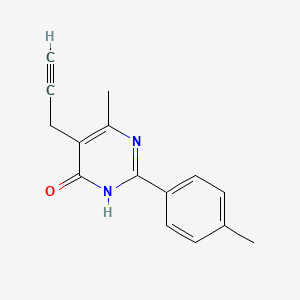
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone, also known as MPP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPP is a pyrimidinone derivative that has been shown to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Antitumor Effects
Pyrimidinones exhibit significant antitumor effects. Research has shown that certain pyrimidinones can inhibit the growth of transplantable mouse bladder tumors. The compounds demonstrate this effect by inducing interferon production, which has established antiviral, immunomodulatory, and antitumor effects. The study also suggested that bladder-origin tumors might be particularly sensitive to pyrimidinone treatment, indicating a potential targeted therapeutic application in oncology (Sidky, Borden, Wierenga, & Bryan, 1986).
2. Interferon-Inducing Activities
Pyrimidinones are known for their interferon-inducing activities. A study synthesizing substituted pyrimidinone derivatives indicated that all 2-amino-5-bromo-6-substituted-4-(3H)pyrimidinone compounds had interferon-inducing activity. This characteristic makes them potent candidates for antiviral drugs (Liu & Xu, 1994).
3. Antimicrobial and Anti-Inflammatory Activities
Studies have indicated that pyrimidinone derivatives can have significant anti-inflammatory and antimicrobial activities. Compounds synthesized with specific structural configurations displayed considerable decrease in blood pressure, comparable to standard drugs, indicating their potential as antihypertensive agents (Alam et al., 2010).
4. Impact on Mitochondrial Function
A study on the mutagenic agent 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which shares structural similarities with pyrimidinones, revealed its potential to negatively impact mitochondrial electron transport activities in various rat tissues. This points to the importance of understanding the cellular and molecular impact of pyrimidinone derivatives in the broader context of toxicology and pharmacology (Sugiyama et al., 1993).
Propriétés
IUPAC Name |
4-methyl-2-(4-methylphenyl)-5-prop-2-ynyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-4-5-13-11(3)16-14(17-15(13)18)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKNIAIMRUHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
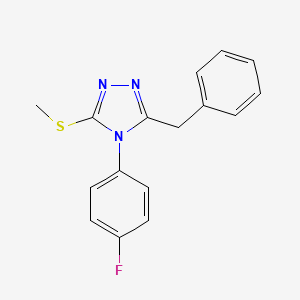
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)
![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)
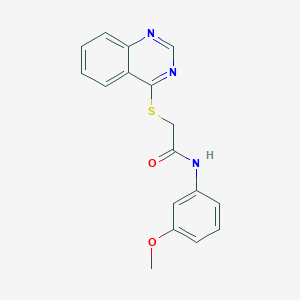
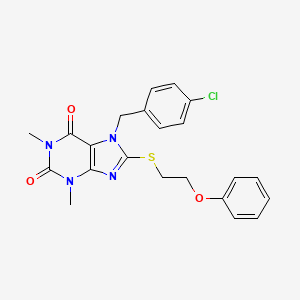

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)
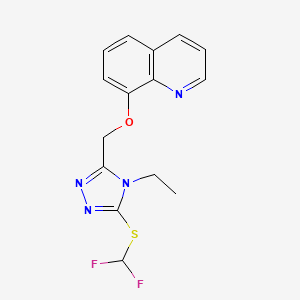
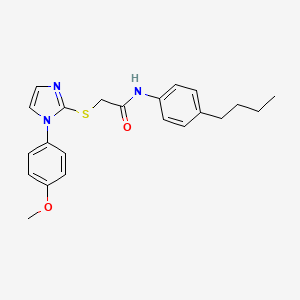
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
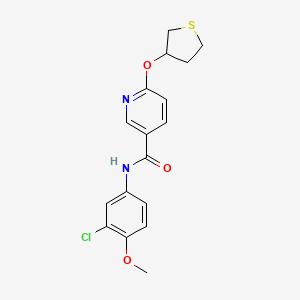
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)
